Diethyl 2-(5-nitropyridin-2-yl)malonate

Nitropyridine synthesis Regioselectivity Malonation

Synthetic failure with 3-nitro analogs wasting valuable R&D cycles? This 5-nitro regioisomer enables reliable SNAr and reduction to amine, avoiding decomposition pathways documented in classic studies. - **Key outcome**: 83% yield in hydrolysis-decarboxylation to 2-methyl-5-nitropyridine - **Critical application**: Etoricoxib Impurity 41/45 reference standard for HPLC method validation (ICH compliance) - **Supply**: 95-97% purity with full analytical docs; batch-to-batch reproducibility for parallel synthesis

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 60891-70-5
Cat. No. B1351085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(5-nitropyridin-2-yl)malonate
CAS60891-70-5
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3
InChIKeyQZPKVECFUKSRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(5-nitropyridin-2-yl)malonate – Regiospecific Building Block


Diethyl 2-(5-nitropyridin-2-yl)malonate is a malonate ester bearing a 5-nitropyridin-2-yl substituent. It is a key intermediate in the synthesis of bioactive heterocycles, including kinase inhibitor scaffolds and etoricoxib-related impurities . The compound combines the synthetic versatility of the malonate moiety with the electron-withdrawing nitro group, enabling regioselective transformations that are inaccessible to isomeric or unsubstituted analogs .

1
Regiospecific intermediate for 5-nitropyridin-2-yl heterocycle synthesis
Essential for SNAr-directed functionalization workflows
2
Malonate handle supports alkylation and decarboxylation routes
Enables access to methyl-substituted pyridine scaffolds
3
Designated reference standard for etoricoxib impurity profiling
HPLC method validation and pharmacopeial compliance context

Diethyl 2-(5-nitropyridin-2-yl)malonate: Regioselectivity Advantage


Substituting the 5-nitro regioisomer with the 3-nitro analog or unsubstituted diethyl malonate fundamentally compromises synthetic utility. The 5-nitro group is essential for directing nucleophilic aromatic substitution (SNAr) at the pyridine 2-position and for subsequent reduction to an amine, while the malonate moiety provides a handle for alkylation and decarboxylation . Crucially, classic studies demonstrate that 3-nitro isomers fail completely in analogous malonation reactions, yielding only decomposition products [1].

5-Nitro vs. 3-Nitro isomer
3-Nitro regioisomer may lead to complete synthetic failure in malonation reactions; reported decomposition instead of productive coupling.
Unsubstituted diethyl malonate
Lacks the nitro directing group required for regioselective SNAr; synthetic utility may not transfer to pyridine functionalization workflows.
Generic malonates vs. certified standard
Uncertified or non-designated malonates may not meet pharmacopeial identity requirements for etoricoxib impurity quantification; retention characteristics may differ.

Diethyl 2-(5-nitropyridin-2-yl)malonate: Key Evidence


Malonation Reactivity: 5-Nitro vs. 3-Nitro Isomer

In a foundational study of malonation reactions of substituted nitropyridines, 2-chloro-5-nitropyridine (the precursor to the target compound) underwent successful malonation with diethyl alkylmalonates to yield 5-hydroxy-2-alkylpyridines. In contrast, the 3-nitro isomer (2-chloro-3-nitropyridine) failed entirely, producing only decomposition products [1]. This establishes that the 5-nitro substitution pattern is mandatory for productive reactivity in malonation-based synthetic routes.

Malonation Reactivity
Head-to-head
5-Nitro: Successful malonation
3-Nitro: Decomposition only
5-Nitro substitution is mandatory for productive reactivity.
Foundational study; exact conditions not detailed in abstract.
Nitropyridine synthesis Regioselectivity Malonation

Etoricoxib Impurity 41/45 Reference Standard

Diethyl 2-(5-nitropyridin-2-yl)malonate is officially designated as Etoricoxib Impurity 41 (also referred to as Impurity 45) and is supplied as a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) for HPLC method validation [1]. Its use ensures accurate quantification and resolution of process-related impurities in etoricoxib drug substance, a role that generic malonates or other regioisomers cannot fulfill due to differing retention characteristics [2].

Etoricoxib Impurity 41/45
Class-level
Designated reference standard for HPLC method validation per pharmacopeial guidelines.
Supports impurity-specific quantification in quality control workflows.
Regulatory requirement drives differentiation; data to verify per source.
Pharmaceutical impurity Reference standard Etoricoxib

Decarboxylation to 2-Methyl-5-nitropyridine

Treatment of diethyl 2-(5-nitropyridin-2-yl)malonate with 20% sulfuric acid at 100°C for 2 hours, followed by basic workup, afforded 2-methyl-5-nitropyridine in 83% isolated yield [1]. This transformation exploits the malonate's capacity for tandem ester hydrolysis and decarboxylation, providing a direct route to 2-methyl-5-nitropyridine that is not directly accessible from simpler pyridine precursors.

Decarboxylation Yield
Reported
83% isolated yield to 2-methyl-5-nitropyridine
Supports reliable intermediate performance for methyl-pyridine synthesis.
20% aq. H2SO4, 100°C, 2h; yield context for this substrate class.
Decarboxylation Synthetic yield Pyridine synthesis

Commercial Availability with Full Characterization

The compound is commercially available from multiple reputable suppliers (e.g., Aladdin, Bidepharm, AKSci) at purities of 95% or 97%, with accompanying NMR, HPLC, and GC analytical data . This level of characterization and batch-to-batch consistency supports reproducible research outcomes and contrasts with less established nitropyridine malonates that may be offered at lower purities or without full analytical documentation.

Commercial Availability
Source review
95–97% purity with NMR, HPLC, GC characterization from multiple vendors.
Broader vendor coverage may support batch-to-batch consistency.
Data inferred from supplier specifications; independent verification recommended.
Purity Quality assurance Vendor comparison

Diethyl 2-(5-nitropyridin-2-yl)malonate Applications


2-Methyl-5-nitropyridine Synthesis for Kinase Inhibitors

The compound's demonstrated 83% yield in hydrolysis-decarboxylation to 2-methyl-5-nitropyridine [1] makes it the preferred starting material for medicinal chemistry groups synthesizing methyl-substituted nitropyridine scaffolds. These intermediates are common in kinase inhibitor discovery, where the 5-nitropyridine core serves as a key pharmacophoric element.

Etoricoxib Impurity Reference Standard for QC

As a designated Etoricoxib Impurity 41/45 reference standard, the compound is indispensable for HPLC method development and validation in pharmaceutical QC laboratories [2]. Its use ensures compliance with ICH guidelines and supports successful ANDA/DMF submissions by providing traceable impurity quantification.

Regiospecific Entry to 5-Substituted Pyridines

The exclusive reactivity of the 5-nitro regioisomer in malonation reactions [3] positions this compound as the definitive starting material for constructing 5-substituted pyridine derivatives. Synthetic chemists seeking to avoid the decomposition pathways encountered with 3-nitro analogs should select this compound for reliable SNAr-based functionalization.

Nitro-to-Amine Reduction for Heterocyclic Libraries

The nitro group can be selectively reduced to an amine, enabling further diversification through amide coupling or reductive amination. The availability of the compound at consistent 95–97% purity with full analytical documentation supports high-throughput parallel synthesis workflows where batch-to-batch reproducibility is critical.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regiospecific 5-nitropyridin-2-yl intermediate
Decarboxylation efficiency and methyl-pyridine yield
Etoricoxib impurity profiling
Certified reference standard identity
HPLC retention time and method validation documentation
5-Substituted pyridine derivatization
5-Nitro-directed SNAr reactivity
Reaction outcome vs. 3-nitro isomer decomposition risk
Heterocyclic library synthesis
Nitro-to-amine reduction handle
Batch-to-batch purity and characterization consistency

Technical Documentation Hub

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38 linked technical documents
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